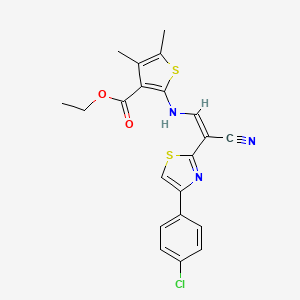
(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thiazole ring, a cyanovinyl group, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Introduction of the Cyanovinyl Group: The intermediate thiazole compound is then reacted with acrylonitrile under basic conditions to introduce the cyanovinyl group.
Formation of the Thiophene Ring: The final step involves the cyclization of the intermediate compound with ethyl acetoacetate in the presence of a strong acid such as sulfuric acid to form the thiophene ring and complete the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyanovinyl group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the cyanovinyl group reduced to an amine.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
科学研究应用
Chemistry
In chemistry, (Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential biological activity, including antimicrobial and antifungal properties. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine
In medicine, the compound is being investigated for its potential use as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising candidate for further research and development .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties to suit various applications.
作用机制
The mechanism of action of (Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the biosynthesis of essential bacterial lipids, leading to the disruption of bacterial cell membranes and cell death . In anticancer applications, the compound may interact with specific proteins involved in cell proliferation and survival, leading to the inhibition of cancer cell growth and induction of apoptosis .
相似化合物的比较
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the thiazole ring and phenyl group but differs in the presence of a bromine atom and a chloroacetamide group.
(Z)-1-(Benzo[D]Thiazol-2-yl)-2-cyanovinylamine: This compound has a similar cyanovinyl group and thiazole ring but differs in the presence of a benzo ring instead of a chlorophenyl group.
Uniqueness
(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of a thiazole ring, cyanovinyl group, and chlorophenyl group, which confer specific chemical and biological properties
属性
IUPAC Name |
ethyl 2-[[(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S2/c1-4-27-21(26)18-12(2)13(3)29-20(18)24-10-15(9-23)19-25-17(11-28-19)14-5-7-16(22)8-6-14/h5-8,10-11,24H,4H2,1-3H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZJCVNWYTVDAW-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-1-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2834558.png)
![N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2834559.png)
![3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile](/img/structure/B2834560.png)
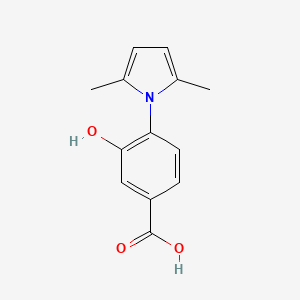
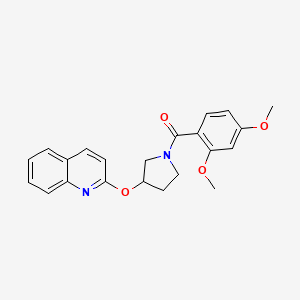
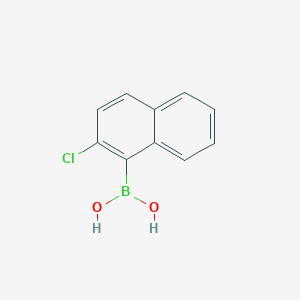
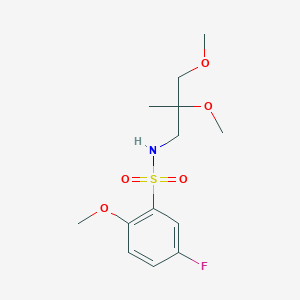
![3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2834569.png)
![8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester](/img/new.no-structure.jpg)
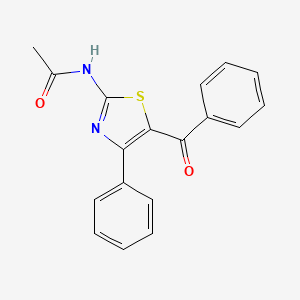
![2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2834573.png)
![METHYL 4-({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHOXY)-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE](/img/structure/B2834577.png)
![1-(2,5-difluorophenyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}methanesulfonamide](/img/structure/B2834578.png)
![4-[4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2834580.png)
